

Technical Guide: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid (CAS 40832-81-3)

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Compound of Interest

Compound Name: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Cat. No.: B1306942

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Nitro-4-pyrrolidin-1-ylbenzoic acid** (CAS number: 40832-81-3), a key chemical intermediate in the synthesis of pharmacologically active compounds. This document consolidates available chemical data, outlines a detailed, plausible experimental protocol for its synthesis based on established chemical principles, and discusses its role in the development of therapeutic agents, particularly as a precursor to Sphingosine-1-Phosphate (S1P) receptor modulators. While direct biological activity data for this specific compound is not extensively available in the public domain, its structural contribution to potent S1P receptor agonists underscores its significance in medicinal chemistry and drug discovery.

Chemical and Physical Properties

3-Nitro-4-pyrrolidin-1-ylbenzoic acid is a substituted aromatic carboxylic acid. The presence of a nitro group, a carboxylic acid, and a pyrrolidine moiety makes it a versatile building block in organic synthesis. A summary of its key properties is presented in Table 1.

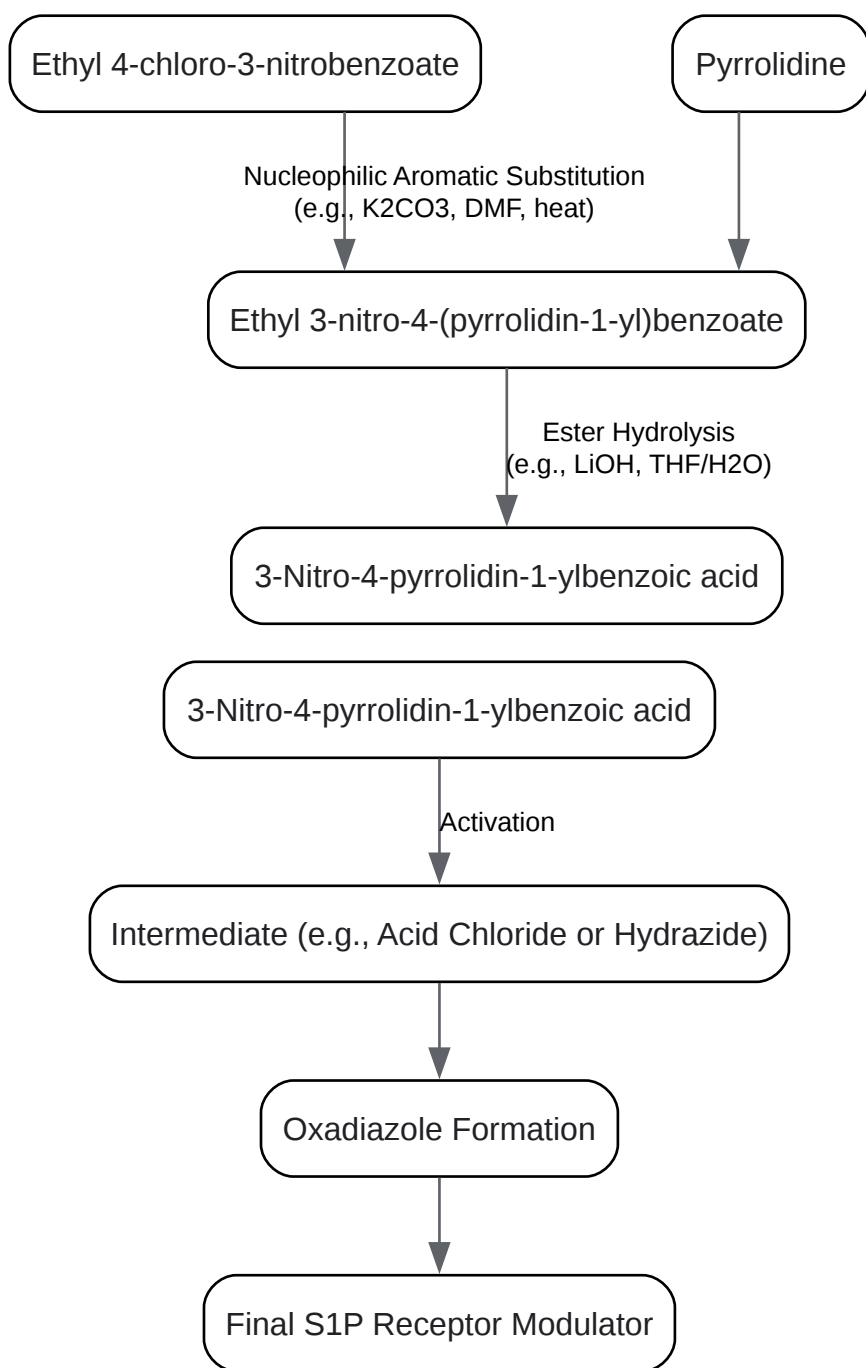
| Property | Value | Source |
|-------------------|---|---------|
| CAS Number | 40832-81-3 | PubChem |
| Molecular Formula | C ₁₁ H ₁₂ N ₂ O ₄ | |
| Molecular Weight | 236.23 g/mol | |
| IUPAC Name | 3-nitro-4-(pyrrolidin-1-yl)benzoic acid | |
| Canonical SMILES | C1CN(C=C(C1)C(=O)O)-- INVALID-LINK--[O-] | |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents (predicted) | |

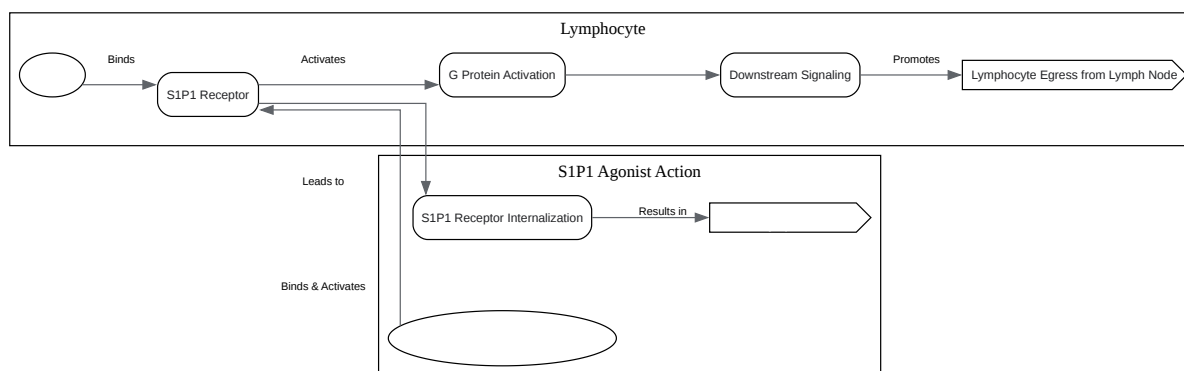
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Nitro-4-pyrrolidin-1-ylbenzoic acid** is not explicitly detailed in publicly available literature, its synthesis can be reliably inferred from general methods for the preparation of similar 4-amino-3-nitrobenzoic acid derivatives, particularly from patent literature describing its use as an intermediate. The most plausible synthetic route is a two-step process involving a nucleophilic aromatic substitution followed by hydrolysis.

Proposed Synthetic Pathway

The synthesis likely proceeds via the reaction of a 4-halo-3-nitrobenzoate ester with pyrrolidine, followed by the hydrolysis of the resulting ester to the carboxylic acid. The use of an ester derivative of the benzoic acid in the first step is often preferred to avoid side reactions with the carboxylic acid moiety.





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